Cas no 2014655-68-4 ((Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide)
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidineethanimidamide, 3,3-difluoro-N-hydroxy-
- (Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
- (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
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- Inchi: 1S/C7H13F2N3O/c8-7(9)2-1-3-12(5-7)4-6(10)11-13/h13H,1-5H2,(H2,10,11)
- InChI Key: AFRWCXYZWAJAAL-UHFFFAOYSA-N
- SMILES: N1(CC(NO)=N)CCCC(F)(F)C1
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z312666-100mg |
(Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | Z312666-500mg |
(Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 500mg |
$ 365.00 | 2022-06-02 | ||
| TRC | Z312666-1g |
(Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 1g |
$ 570.00 | 2022-06-02 | ||
| Life Chemicals | F1907-4254-0.25g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-4254-0.5g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4254-1g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4254-2.5g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-4254-5g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4254-10g |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide |
2014655-68-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
Introduction to (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide (CAS No. 2014655-68-4)
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide is a specialized chemical compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 2014655-68-4, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and molecular biology. The presence of a piperidine ring with difluoro substitution and a hydroxyacetimidamide moiety makes it a promising candidate for further exploration in synthetic chemistry and medicinal chemistry.
The compound's structure is highly intriguing, featuring a rigid piperidine backbone that enhances its stability and reactivity. The 3,3-difluoropiperidin-1-yl group introduces electron-withdrawing effects, which can influence the compound's electronic properties and interactions with biological targets. This feature is particularly valuable in the design of enzyme inhibitors and receptor modulators, where precise control over electronic distribution is crucial. Additionally, the N'-hydroxyacetimidamide component provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry have allowed researchers to predict the behavior of such compounds with greater accuracy. Molecular modeling studies suggest that (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide may exhibit favorable binding interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified similar difluoropiperidine derivatives as potent leads for drug discovery.
In the realm of medicinal chemistry, the synthesis of this compound has been optimized to achieve high yields and purity. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methods not only enhance the scalability of production but also allow for the introduction of diverse functional groups, expanding the library of potential drug candidates derived from this core structure.
The pharmacological profile of (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide is currently under investigation in several preclinical studies. Initial results indicate that it may possess anti-inflammatory and antiviral properties, making it a promising candidate for treating a range of diseases. The compound's ability to modulate biological pathways without significant off-target effects is a key factor in its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and organic electronics. The difluoro substituents can enhance thermal stability and electronic conductivity, while the hydroxyacetimidamide group allows for cross-linking and polymerization reactions. These properties are particularly relevant in the development of advanced materials for flexible electronics and sensors.
The synthesis and characterization of (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide have also contributed to our understanding of fluorinated heterocycles in chemical biology. Fluorine atoms are known to significantly influence the bioactivity of molecules, often enhancing their metabolic stability and binding affinity. By studying this compound, researchers can gain insights into how fluorine substitution affects molecular recognition processes, which can be leveraged to design more effective drugs.
As research continues to progress, new methodologies for modifying this compound will emerge, further expanding its utility in drug discovery and material science. Techniques such as directed evolution and click chemistry may be employed to generate novel derivatives with enhanced properties. The integration of machine learning algorithms into synthetic planning will also streamline the process of designing new analogs based on existing data.
In conclusion, (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide (CAS No. 2014655-68-4) represents a significant advancement in both pharmaceutical and materials science. Its unique structural features and promising biological activities make it a valuable asset in ongoing research efforts. As our understanding of its properties grows, so too will its potential applications across multiple disciplines.
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